Computational Lipophilicity and Polarity Comparison: The 4-Positional Isomer vs. its 3-Analog
In the absence of experimental logP data, computational predictions provide the primary basis for differentiating the target 4-positional isomer from its closest structural neighbor, the 3-positional isomer (CAS 1017781-63-3). The target compound (1017781-59-7) has a predicted logP of 5.181, which indicates significantly higher lipophilicity compared to typical oral drug space but is characteristic of a protected intermediate requiring solubility in organic phases for synthesis [1]. This computational property, while shared with the isomer class, serves as a key procurement specification benchmark. The polar surface area (PSA) is predicted at 55.4 Ų, providing a point of reference for solubility and permeability predictions [1].
| Evidence Dimension | Predicted logP and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | Predicted LogP: 5.181; PSA: 55.4 Ų |
| Comparator Or Baseline | 3-positional isomer (CAS 1017781-63-3): Predicted LogP and PSA are expected to be identical or very similar based on molecular formula identity, but experimental confirmation is absent. |
| Quantified Difference | Computationally identical for these 2D descriptors; differentiation relies on 3D conformational and electronic differences not captured by these models. |
| Conditions | Computational predictions using standard algorithms (source: Molbase database entry). |
Why This Matters
These predicted values serve as a necessary, though not sufficient, procurement benchmark to ensure the correct structural isomer is obtained, as an incorrect isomeric mixture or form could completely alter synthetic utility.
- [1] Molbase (QIYE). (n.d.). tert-Butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate (1017781-59-7) Database Entry. View Source
